1,3-Dinitro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene

Beschreibung

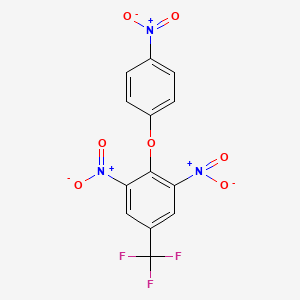

1,3-Dinitro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of nitro groups, a phenoxy group, and a trifluoromethyl group attached to a benzene ring

Eigenschaften

CAS-Nummer |

17811-46-0 |

|---|---|

Molekularformel |

C13H6F3N3O7 |

Molekulargewicht |

373.20 g/mol |

IUPAC-Name |

1,3-dinitro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C13H6F3N3O7/c14-13(15,16)7-5-10(18(22)23)12(11(6-7)19(24)25)26-9-3-1-8(2-4-9)17(20)21/h1-6H |

InChI-Schlüssel |

MJAYOPJXLSWVOT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,3-Dinitro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzol umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Ein gängiger Syntheseweg beinhaltet die Nitrierung eines geeigneten Benzolderivats, gefolgt von der Einführung der Phenoxy- und Trifluormethylgruppen unter kontrollierten Bedingungen. Die Reaktionsbedingungen erfordern häufig die Verwendung starker Säuren wie Schwefelsäure und Nitrierungsmittel wie Salpetersäure, um die gewünschte Nitrierung zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess ist auf Effizienz und Ausbeute optimiert, wobei häufig kontinuierliche Fließreaktoren und fortschrittliche Reinigungstechniken eingesetzt werden, um die hohe Reinheit des Endprodukts sicherzustellen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,3-Dinitro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die Nitrogruppen in Aminogruppen umwandeln, was zur Bildung von Diaminoderivaten führt.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Nitrogruppen oder die Phenoxygruppe durch andere Substituenten ersetzt werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) oder chemische Reduktionsmittel wie Natriumborhydrid verwendet.

Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden, häufig unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So führt die Reduktion der Nitrogruppen typischerweise zu Diaminoderivaten, während Substitutionsreaktionen eine Vielzahl von substituierten Benzolderivaten erzeugen können.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1,3-Dinitro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzol hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann die Verbindung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zu verschiedenen biochemischen Effekten führt. Das Vorhandensein von Nitrogruppen und der Trifluormethylgruppe kann die Reaktivität und Bindungsaffinität der Verbindung zu diesen Zielstrukturen beeinflussen.

Wirkmechanismus

The mechanism of action of 1,3-Dinitro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of nitro groups and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to these targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,3-Dinitrobenzol: Fehlt die Phenoxy- und Trifluormethylgruppe, was es weniger komplex macht.

2,4-Dinitrophenol: Enthält Nitrogruppen, aber keine Trifluormethylgruppe.

Trifluormethylbenzol: Enthält die Trifluormethylgruppe, aber keine Nitro- und Phenoxygruppen.

Einzigartigkeit

1,3-Dinitro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzol ist durch die Kombination von Nitro-, Phenoxy- und Trifluormethylgruppen am Benzolring einzigartig. Diese einzigartige Struktur verleiht ihr ausgeprägte chemische Eigenschaften und Reaktivität, wodurch sie für spezifische Anwendungen in Forschung und Industrie wertvoll ist.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.